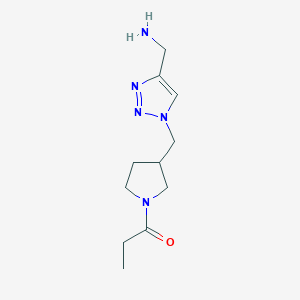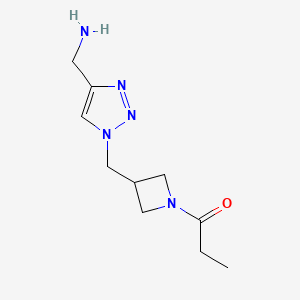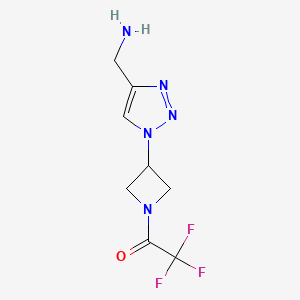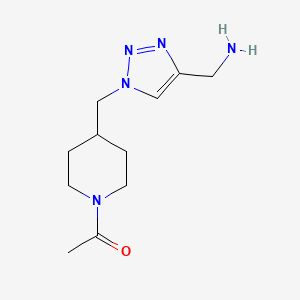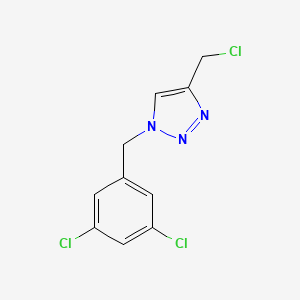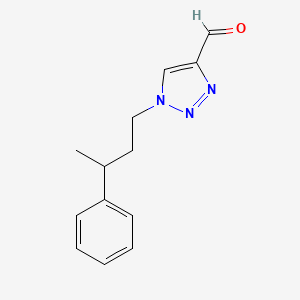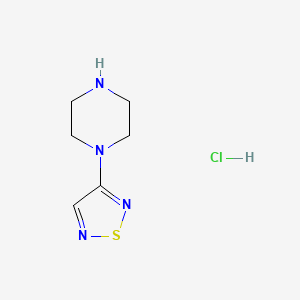
3-(Piperazin-1-yl)-1,2,5-thiadiazole hydrochloride
Vue d'ensemble
Description
The compound “3-(Piperazin-1-yl)-1,2-benzothiazole” is a structurally modified derivative that has been synthesized and studied for its antibacterial activity . It’s worth noting that piperazine and its derivatives show a wide range of biological and pharmaceutical activity .
Synthesis Analysis
The synthesis of piperazine derivatives has been a topic of interest in recent years. Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Applications De Recherche Scientifique
Synthesis and Antibacterial Activity
A significant body of research has focused on the synthesis of thiadiazole derivatives containing the piperazine moiety for their potent antibacterial properties. For example, Hu et al. (2007) synthesized a range of compounds with potential antibacterial activities by nucleophilic substitution of triazolo-thiadiazoles with piperazine, followed by acid treatment to afford hydrochlorides. These compounds exhibited significant in vitro antibacterial activities against both Gram-positive and Gram-negative bacteria, indicating the importance of structural optimization for enhanced activity (Hu, Sun, Xie, Huang, & Zhang, 2007).
Antileishmanial and Antimicrobial Effects
Compounds incorporating the 1,3,4-thiadiazole and piperazine structures have shown promising leishmanicidal and antimicrobial effects. Foroumadi et al. (2005) synthesized thiadiazole derivatives that exhibited strong in vitro leishmanicidal activity against Leishmania major, outperforming the reference drug pentostam. Specifically, a piperazine analog was identified as the most active compound, highlighting the therapeutic potential of these derivatives in treating leishmaniasis (Foroumadi, Emami, Pournourmohammadi, Kharazmi, & Shafiee, 2005).
Anti-Helicobacter pylori Activity
The search for new treatments against Helicobacter pylori infection led to the synthesis of 5-nitrofuran-containing thiadiazole derivatives with piperazine functionality. Moshafi et al. (2011) reported that these compounds exhibited strong inhibitory activity against H. pylori strains, surpassing the efficacy of the standard drug metronidazole. This suggests a promising avenue for developing new anti-H. pylori agents (Moshafi, Yahya‐Meymandi, Sadat-Ebrahimi, Emami, Nakhjiri, Siavoshi, Omrani, Vosooghi, Alipour, Shafiee, & Foroumadi, 2011).
Anticancer Potential
Thiadiazole derivatives, including those with piperazine substituents, have been evaluated for their anticancer properties. Turov (2020) explored the anticancer activity of polyfunctional substituted 1,3-thiazoles, identifying compounds with piperazine substituents as particularly effective against a variety of cancer cell lines. This study underscores the potential of thiadiazole derivatives in oncological research and therapy development (Turov, 2020).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
3-piperazin-1-yl-1,2,5-thiadiazole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4S.ClH/c1-3-10(4-2-7-1)6-5-8-11-9-6;/h5,7H,1-4H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSJHRUZRHBRRGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NSN=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClN4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




